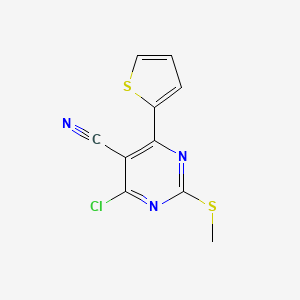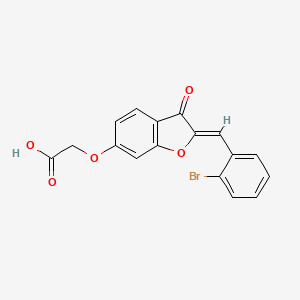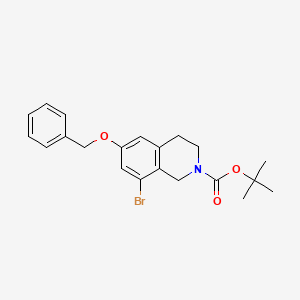![molecular formula C17H16Cl2N2O B2479916 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 876901-21-2](/img/structure/B2479916.png)
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a chemical compound with the molecular formula C11H10Cl2N2O . It is also known as 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol . This compound is primarily used as an intermediate in the synthesis of imidazole class antifungal drugs .
Molecular Structure Analysis
The molecular weight of this compound is 257.12 g/mol . The InChI Key, which is a unique identifier for chemical substances, is UKVLTPAGJIYSGN-UHFFFAOYSA-N . The SMILES string, a form of notation for describing the structure of chemical species, is OC(Cn1ccnc1)c2ccc(Cl)cc2Cl .Physical And Chemical Properties Analysis
This compound is a solid and has a melting point of 135°C . It is white-yellow in color and takes the form of a crystalline powder .Mechanism of Action
The exact mechanism of action of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to modulate the immune response and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. This compound has also been found to exhibit significant cytotoxic effects against various cancer cell lines, making it a promising candidate for further studies. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, this compound has not been extensively tested in animal models, and its safety profile has not been fully established.
Future Directions
There are several future directions for research on 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol. One area of interest is its potential use in combination with other anti-cancer agents. Studies have suggested that this compound may enhance the cytotoxic effects of certain chemotherapy drugs. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases such as viral infections and inflammatory disorders.
Synthesis Methods
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzylamine with 2-nitrobenzaldehyde, followed by reduction with sodium borohydride and cyclization with ethyl chloroacetate. The resulting compound is then subjected to further reactions to yield the final product, this compound.
Scientific Research Applications
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been tested against various cancer cell lines and has shown significant cytotoxic effects. It has also been found to inhibit the replication of the hepatitis B virus and the influenza virus. This compound has also been tested for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-5-3-4-6-15(14)21(17)10-11-7-8-12(18)9-13(11)19/h3-9,16,22H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDLMLFJLPOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)




![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)